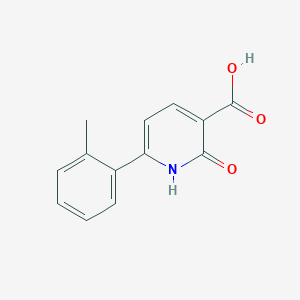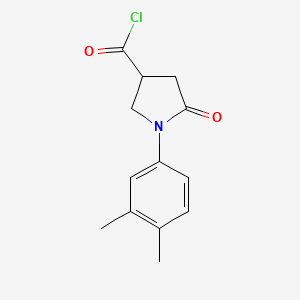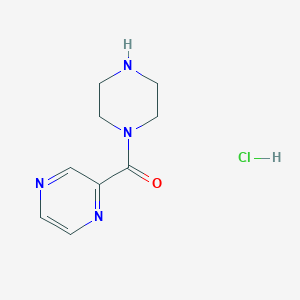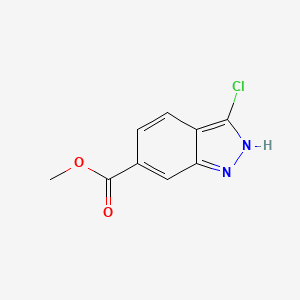![molecular formula C12H13N3O3 B1452085 [2-(3,5-Dimethyl-[1,2,4]triazol-4-yl)-phenoxy]-acetic acid CAS No. 1019111-23-9](/img/structure/B1452085.png)
[2-(3,5-Dimethyl-[1,2,4]triazol-4-yl)-phenoxy]-acetic acid
描述
[2-(3,5-Dimethyl-[1,2,4]triazol-4-yl)-phenoxy]-acetic acid is a chemical compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms
作用机制
Target of Action
It is known that 1,2,4-triazole derivatives have been extensively studied for their wide range of biological activities . They have been found to exhibit antimicrobial, antiviral, anti-inflammatory, and anticancer properties . Therefore, it can be inferred that this compound may interact with a variety of biological targets, potentially including enzymes, receptors, and other proteins.
Mode of Action
It is known that the reaction of similar compounds occurs by the formation of a c-n bond between the nitrogen of the amino group and the carbonyl carbon, and the simultaneous proton transfer from nitrogen n1 to oxygen of the c=o bond .
Biochemical Pathways
It is known that 1,2,4-triazole derivatives have been found to exhibit a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
It is known that 1,2,4-triazole derivatives are able to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Result of Action
It is known that 1,2,4-triazole derivatives have been found to exhibit a wide range of biological activities, suggesting that they may have various effects at the molecular and cellular level .
Action Environment
It is known that 1,2,4-triazole derivatives are highly stable to metabolic degradation , suggesting that they may be relatively resistant to environmental factors.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [2-(3,5-Dimethyl-[1,2,4]triazol-4-yl)-phenoxy]-acetic acid typically involves the formation of the triazole ring followed by its attachment to a phenoxy-acetic acid moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of amidines with carboxylic acids followed by cyclization with hydrazines can yield triazole derivatives .
Industrial Production Methods
Industrial production of triazole-containing compounds often employs scalable and efficient synthetic routes. These methods may include one-pot synthesis techniques that minimize the need for purification steps and reduce the overall reaction time .
化学反应分析
Types of Reactions
[2-(3,5-Dimethyl-[1,2,4]triazol-4-yl)-phenoxy]-acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The triazole ring can participate in substitution reactions, where one of its substituents is replaced by another group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole N-oxides, while substitution reactions can introduce different functional groups onto the triazole ring .
科学研究应用
[2-(3,5-Dimethyl-[1,2,4]triazol-4-yl)-phenoxy]-acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s triazole ring is known for its biological activity, making it useful in the development of pharmaceuticals.
相似化合物的比较
Similar Compounds
Similar compounds include other triazole derivatives such as:
1,2,3-Triazole: Known for its use in click chemistry.
1,3,4-Triazole: Explored for its antifungal and anticancer properties.
Uniqueness
What sets [2-(3,5-Dimethyl-[1,2,4]triazol-4-yl)-phenoxy]-acetic acid apart is its specific substitution pattern, which can confer unique biological activities and chemical reactivity. This makes it a valuable compound for further research and development in various scientific fields .
属性
IUPAC Name |
2-[2-(3,5-dimethyl-1,2,4-triazol-4-yl)phenoxy]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3/c1-8-13-14-9(2)15(8)10-5-3-4-6-11(10)18-7-12(16)17/h3-6H,7H2,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJEXRMNIYGGDDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N1C2=CC=CC=C2OCC(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401186380 | |
| Record name | 2-[2-(3,5-Dimethyl-4H-1,2,4-triazol-4-yl)phenoxy]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401186380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1019111-23-9 | |
| Record name | 2-[2-(3,5-Dimethyl-4H-1,2,4-triazol-4-yl)phenoxy]acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1019111-23-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[2-(3,5-Dimethyl-4H-1,2,4-triazol-4-yl)phenoxy]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401186380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-[1-(3-Methoxy-phenyl)-1H-imidazol-2-yl]-piperazine](/img/structure/B1452004.png)







![3-[4-(Trifluoromethyl)phenyl]pyrrolidine oxalate](/img/structure/B1452018.png)

![2-[(3-Chlorobenzyl)oxy]-3-methoxybenzoyl chloride](/img/structure/B1452022.png)
![3-Methoxy-4-[(2-methylbenzyl)oxy]benzoyl chloride](/img/structure/B1452023.png)
